(E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl ester group and a bromo-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate typically involves the esterification of 3-(2-bromo-4-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the phenyl ring is a key site for nucleophilic substitution reactions, while the double bond in the acrylate moiety is susceptible to electrophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organobromine compound used as a standard reagent in synthetic organic chemistry.
4-bromophenyl 4-bromobenzoate: A compound with similar bromine substitution on the phenyl ring.
Uniqueness
(E)-tert-butyl 3-(2-bromo-4-methylphenyl)acrylate is unique due to the presence of both a tert-butyl ester group and a bromo-substituted phenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-5-6-11(12(15)9-10)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDUTKJYRTEHS-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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